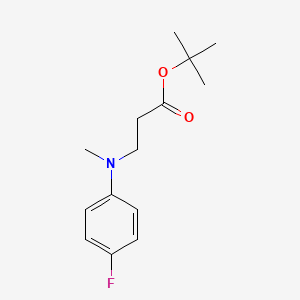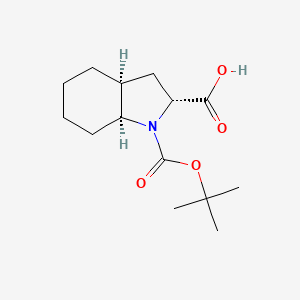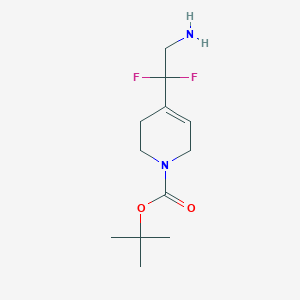
p-Bromobenzylidene-benzyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Bromobenzylidene-benzyl-amine is an organic compound with the molecular formula C₁₄H₁₂BrN and a molecular weight of 274.156 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzylidene group, which is further connected to a benzyl-amine moiety. It is a derivative of benzylamine and is known for its applications in various chemical reactions and research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-benzyl-amine typically involves the bromination of benzylidene-benzyl-amine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) and a catalytic amount of benzoyl peroxide . The reaction proceeds under reflux conditions, leading to the formation of the desired brominated product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: p-Bromobenzylidene-benzyl-amine undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) in polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Corresponding substituted benzylidene-benzyl-amine derivatives.
Aplicaciones Científicas De Investigación
p-Bromobenzylidene-benzyl-amine finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of p-Bromobenzylidene-benzyl-amine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amine group can act as a nucleophile in various chemical transformations . The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions.
Comparación Con Compuestos Similares
Benzylamine: A simpler analog without the bromine substitution.
p-Bromobenzylamine: Similar structure but lacks the benzylidene group.
Propiedades
Número CAS |
27046-29-3 |
|---|---|
Fórmula molecular |
C14H12BrN |
Peso molecular |
274.15 g/mol |
Nombre IUPAC |
N-benzyl-1-(4-bromophenyl)methanimine |
InChI |
InChI=1S/C14H12BrN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
Clave InChI |
BXKIXPVEFBTGCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



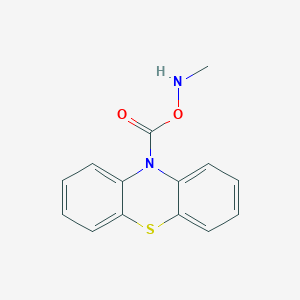
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
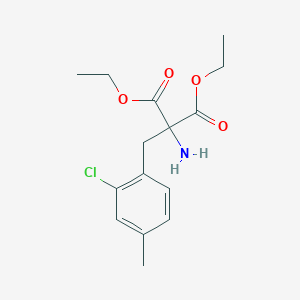
![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)
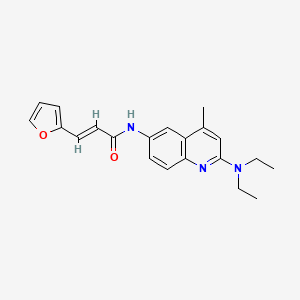
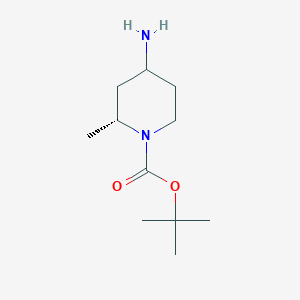

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile](/img/structure/B12932095.png)

